(2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate
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Overview
Description
(2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate is a complex organic compound that features a morpholine ring, an oxadiazole ring, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow chemistry could be employed to enhance the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
(2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce morpholine-substituted compounds .
Scientific Research Applications
(2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide: Known for its antiviral activity.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of dyes and pharmaceuticals.
2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Central to drugs like Atorvastatin and Sunitinib.
Uniqueness
What sets (2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O5/c10-8-7(11-18-12-8)9(15)17-5-6(14)13-1-3-16-4-2-13/h1-5H2,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFZVPUIRPFXCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC(=O)C2=NON=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349530 |
Source
|
Record name | 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312277-99-9 |
Source
|
Record name | 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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